Cas no 827-52-1 (Phenylcyclohexane)

Phenylcyclohexane structure
Phenylcyclohexane structure
Nom du produit:Phenylcyclohexane
Numéro CAS:827-52-1
Le MF:C12H16
Mégawatts:160.255443572998
MDL:MFCD00001451
CID:40018
PubChem ID:13229

Phenylcyclohexane Propriétés chimiques et physiques

Nom et identifiant

    • Cyclohexylbenzene
    • CHB
    • PHENYLCYCLOHEXANE
    • 1,1'-Biphenyl, 1,2,3,4,5,6-hexahydro-
    • 4-cyclohexylbenzene
    • Cyclohexane, phenyl-
    • cyclohexyl-benzen
    • Hexahydrobiphenyl
    • santosol360
    • Benzene, cyclohexyl-
    • CYCLOHEXYBENZENE (CHB)
    • Cyclohexylbenzol
    • Cyclohexylbenzoyl
    • 2-Phenylcyclohexane
    • 3-Phenylcyclohexane
    • Cyclohexyl-benzene
    • 1-Ph-cyclohexane
    • 4-phenylcyclohexane
    • Cyclohexylbenzen
    • monocyclohexylbenzene
    • PHENYLCYCLOHEXAN
    • Cyclohexyl benzene
    • Santosol 360
    • IGARGHRYKHJQSM-UHFFFAOYSA-N
    • Cyclohexylbenzene, 98%
    • WLN: L6TJ AR
    • 1, 1,2,3,4,5,6-hexahydro-
    • PubChem1895
    • Phenylcyclohexa
    • Cyclohexylbenzene (ACI)
    • 1,1′-Biphenyl, 1,2,3,4,5,6-hexahydro-
    • NSC 40473
    • NSC 69101
    • MFCD00001451
    • NSC69101
    • BRN 1906803
    • EINECS 212-572-0
    • NCIOpen2_001732
    • AI3-05776
    • Q2198030
    • DS-18628
    • NSC98371
    • InChI=1/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H
    • UNII-TRJ2SXT894
    • A840426
    • 19016-95-6
    • CS-W016155
    • J-520169
    • AKOS000447071
    • TRJ2SXT894
    • EC 212-572-0
    • DTXSID3061188
    • 827-52-1
    • Phenylcyclohexane, >=97%
    • NSC40473
    • NSC-98371
    • 4-05-00-01424 (Beilstein Handbook Reference)
    • EN300-20865
    • NS00007792
    • F0001-2120
    • CHEMBL3278514
    • NSC-40473
    • Phenylcyclohexane, >=99%, acid < 200 ppm, H2O < 100 ppm
    • NSC-69101
    • FT-0624221
    • Cyclohexane, phenyl
    • benzene, cyclohexyl
    • DTXCID3048318
    • 1,1'Biphenyl, 1,2,3,4,5,6hexahydro
    • 4Cyclohexylbenzene
    • DB-038187
    • Phenylcyclohexane
    • MDL: MFCD00001451
    • Piscine à noyau: 1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
    • La clé Inchi: IGARGHRYKHJQSM-UHFFFAOYSA-N
    • Sourire: C1C=CC(C2CCCCC2)=CC=1
    • BRN: 1906803

Propriétés calculées

  • Qualité précise: 160.12500
  • Masse isotopique unique: 160.125200510g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 0
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 1
  • Complexité: 116
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'tautomères: Rien du tout
  • Charge de surface: 0
  • Le xlogp3: 4.9
  • Surface topologique des pôles: 0

Propriétés expérimentales

  • Couleur / forme: Liquide huileux incolore, aromatique.
  • Dense: 0.95 g/mL at 25 °C(lit.)
  • Point de fusion: 4-7 °C (lit.)
  • Point d'ébullition: 239-240 °C(lit.)
  • Point d'éclair: Température Fahrenheit: 177.8°f< br / >Degrés Celsius: 81 ° C< br / >
  • Indice de réfraction: n20/D 1.526(lit.)
  • Solubilité: INSOLUBLE
  • Coefficient de répartition de l'eau: Insoluble
  • Stabilité / durée de conservation: Stable. Flammable. Incompatible with strong oxidizing agents.
  • Le PSA: 0.00000
  • Le LogP: 3.73430
  • λ max: 260(Cyclohexane)(lit.)
  • Solubilité: Insoluble dans l'eau et la glycérine, il peut être miscible à la plupart des solvants organiques tels que l'éthanol, l'éther, l'acétone, le benzène, le tétrachlorure de carbone, etc.

Phenylcyclohexane Informations de sécurité

  • Symbolisme: GHS07 GHS09
  • Provoquer:Dangereux
  • Mot signal:Warning
  • Description des dangers: H302,H315,H319,H410
  • Déclaration d'avertissement: P273,P305+P351+P338,P501
  • Numéro de transport des marchandises dangereuses:UN 3082 9/PG 3
  • Wgk Allemagne:2
  • Code de catégorie de danger: 22-36/38-50/53
  • Instructions de sécurité: S26-S60-S61
  • RTECS:CZ1330000
  • Identification des marchandises dangereuses: Xn N
  • Catégorie d'emballage:III
  • Niveau de danger:9
  • Groupe d'emballage:III
  • TSCA:Yes
  • Terminologie du risque:R22; R36/38; R50/53
  • Durée de la sécurité:9

Phenylcyclohexane Données douanières

  • Code HS:2902909090
  • Données douanières:

    Code douanier chinois:

    29029090

    Résumé:

    29029090. Autres hydrocarbures aromatiques. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: aucune. Tarif du traitement de la nation la plus favorisée: 2,0%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des composants

    Résumé:

    2902909090 autres hydrocarbures aromatiques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 2,0%. Droit général: 30,0%

Phenylcyclohexane PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-20865-5.0g
cyclohexylbenzene
827-52-1 95%
5g
$29.0 2023-05-03
Enamine
EN300-20865-50.0g
cyclohexylbenzene
827-52-1 95%
50g
$50.0 2023-05-03
Chemenu
CM202185-500g
Phenylcyclohexane
827-52-1 95%+
500g
$*** 2023-05-29
Chemenu
CM202185-1000g
Phenylcyclohexane
827-52-1 95%+
1000g
$*** 2023-05-29
TRC
C988390-2500mg
Cyclohexyl-benzene
827-52-1
2500mg
$316.00 2023-05-18
Enamine
EN300-20865-0.1g
cyclohexylbenzene
827-52-1 95%
0.1g
$19.0 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61220-100g
Cyclohexylbenzene
827-52-1
100g
¥56.0 2021-09-08
TRC
C988390-1g
Cyclohexyl-benzene
827-52-1
1g
$ 125.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61220-500g
Cyclohexylbenzene
827-52-1
500g
¥256.0 2021-09-08
abcr
AB132976-100 g
Cyclohexylbenzene, 97+%; .
827-52-1
100 g
€72.50 2023-07-20

Phenylcyclohexane Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Pinacolborane ,  1403650-59-8 Solvents: Benzene-d6 ;  1 atm, 77 K; 3 h, 4 atm, 50 °C
Référence
Air-Stable α-Diimine Nickel Precatalysts for the Hydrogenation of Hindered, Unactivated Alkenes
Leonard, Nadia G.; et al, ACS Catalysis, 2018, 8(1), 342-348

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  250 min, 1 MPa, 343 K
Référence
Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni
Lu, Lianhai; et al, ChemCatChem, 2009, 1(3), 369-371

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  30 min, -40 °C; -40 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Expedient iron-catalyzed coupling of alkyl, benzyl, and allyl halides with arylboronic esters
Bedford, Robin B.; et al, Chemistry - A European Journal, 2014, 20(26), 7935-7938

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium ;  8 h, 2 MPa, 110 °C
Référence
Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts
Ji, Gang; Wen, Langyou; Gao, Liang; Xia, Yuetong; Dong, Minghui; et al, Shiyou Xuebao, 2020, 36(1), 70-77

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ,  Water ;  2 h, 35 psi, 25 °C
Référence
Pd-activated carbon catalysts for hydrogenation and Suzuki reactions
Guillen, Elena; et al, Applied Catalysis, 2009, 368(1-2), 113-120

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Visible-Light-Promoted Iron-Catalyzed C(sp2)-C(sp3) Kumada Cross-Coupling in Flow
Wei, Xiao-Jing; et al, Angewandte Chemie, 2019, 58(37), 13030-13034

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate
Référence
Cyclohexylation of benzene
Saha, Manoranjan; et al, Bangladesh Journal of Scientific and Industrial Research, 1998, 33(4), 532-534

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: Pyridinium, 1-methyl-, methyl sulfate (1:1) ;  60 min, 50 °C
Référence
Synthesis of cyclohexylbenzene using pyridine-based ionic liquid /p-toluenesulfonic acid systems
Zong, Qian-shou; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2014, 28(4), 924-927

Synthetic Routes 10

Conditions de réaction
1.1 Catalysts: (OC-6-43)-[N,N-Bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-2-pyridinemethanami… Solvents: Tetrahydrofuran ;  30 min, rt; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides
Xue, Fei; et al, Dalton Transactions, 2011, 40(35), 8935-8940

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Methanol ,  Magnesium Catalysts: Palladium Solvents: Methanol ;  24 h, 20 °C
Référence
Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc system
Mori, Akinori; et al, Chemistry - A European Journal, 2007, 13(5), 1432-1441

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  90 min, 40 °C; 10 min, 40 °C
Référence
Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts
Ghorai, Sujit K.; et al, Organic Letters, 2012, 14(4), 1066-1069

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  40 min, 50 °C
Référence
Palladium Nanoparticle-Decorated Porous Metal-Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions
Mohammadi, Leila ; et al, ACS Omega, 2023, 8(18), 16395-16410

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Synthetic Routes 16

Conditions de réaction
1.1 Catalysts: 1H-Benzimidazolium, 1,3-bis[[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-… Solvents: Diethyl ether ;  2 min, 0 °C; 120 min, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(III) complexes bearing a bis(phenol)-functionalized benzimidazolium cation
Xia, Chong-Liang; et al, Organic & Biomolecular Chemistry, 2013, 11(46), 8135-8144

Synthetic Routes 17

Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ;  0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ;  6 h, 60 °C
Référence
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
Zhang, Yu; et al, Youji Huaxue, 2012, 32(4), 790-793

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,7-Diphenyl-1,10-phenanthroline Solvents: (±)-2-Butanol ;  10 min, rt
1.2 5 h, 60 °C
Référence
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides
Zhou, Jianrong; et al, Journal of the American Chemical Society, 2004, 126(5), 1340-1341

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Triethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (tin(IV) ion-exchanged or proton-exchanged) Solvents: Dichloromethane ;  1 h, reflux
Référence
Deoxygenation of tertiary and secondary benzylic alcohols into alkanes with triethylsilane catalyzed by solid acid tin(IV) ion-exchanged montmorillonite
Tandiary, Michael Andreas; et al, Tetrahedron Letters, 2014, 55(30), 4160-4162

Synthetic Routes 20

Conditions de réaction
1.1 Catalysts: Aluminum chloride
Référence
Friedel-Crafts alkylation reactions of benzene with amide bond containing compounds
Chung, Kun Hoe; et al, Tetrahedron Letters, 1994, 35(18), 2913-14

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
Nakamura, Masaharu; et al, Synlett, 2005, (11), 1794-1798

Synthetic Routes 22

Conditions de réaction
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-(phenylamino)-N-(phenylmet… Solvents: Chloroform ;  2 h, 80 °C
Référence
(4-benzylcarbamoylphenyl)phenylammonium triflate (BCPPAT): a novel and efficient catalyst for Friedel-Crafts alkylation of aromatic compounds with benzyl or cyclohexyl alcohols
Lei, Ming; et al, Youji Huaxue, 2003, 23(5), 438-440

Synthetic Routes 23

Conditions de réaction
Référence
Comparative study of alumina- and carbon-supported catalysts for hydrogenolysis and hydrogenation of model compounds and coal-derived liquids
Groot, Cornelis K.; et al, Industrial & Engineering Chemistry Product Research and Development, 1986, 25(4), 522-30

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane ,  Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 70 °C
Référence
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
Cook, Adam; et al, ACS Catalysis, 2021, 11(21), 13337-13347

Synthetic Routes 25

Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Benzene
Référence
Friedel-Crafts Cyclohexylation of Arenes with 1,3-dicyclohexylcarbodiimide (DCC)
Kim, Jae Nyoung; et al, Tetrahedron Letters, 1994, 35(6), 903-4

Synthetic Routes 26

Conditions de réaction
1.1 Catalysts: Stereoisomer of bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazo… Solvents: Tetrahydrofuran ;  rt → -30 °C
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
Référence
Mechanistic Studies of Catalytic Carbon-Carbon Cross-Coupling by Well-Defined Iron NHC Complexes
Przyojski, Jacob A.; et al, ACS Catalysis, 2015, 5(10), 5938-5946

Synthetic Routes 27

Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  70 min, 70 °C
1.2 Catalysts: Ferrous chloride tetrahydrate ;  3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane ,  Water
Référence
An unprecedented iron-catalyzed cross-coupling of primary and secondary alkyl Grignard reagents with non-activated aryl chlorides
Perry, Marc C.; et al, Tetrahedron Letters, 2012, 53(33), 4436-4439

Synthetic Routes 28

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  73 min, 70 °C
Référence
Stabilization of Pd NPs over the surface of β-cyclodextrin incorporated UiO-66-NH2 for the C-C coupling reaction
Mohammadi, Leila; et al, RSC Advances, 2023, 13(25), 17143-17154

Synthetic Routes 29

Conditions de réaction
1.1 Reagents: Zinc Catalysts: 2,2′:6′,2′′-Terpyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ;  8 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Ni-catalyzed deaminative cross-electrophile coupling of katritzky salts with halides via C-N bond activation
Ni, Shengyang; et al, ChemRxiv, 2019, 1, 1-6

Synthetic Routes 30

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  60 min, 1 MPa, 40 °C
Référence
Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts
Guo, Zhiqiang; et al, RSC Advances, 2012, 2(8), 3477-3480

Synthetic Routes 31

Conditions de réaction
1.1 Reagents: Isopropanol Catalysts: Nickel Solvents: Isopropanol ;  6 h, 82 °C
Référence
Catalyzed transfer hydrogenation by 2-propanol for highly selective PAHs reduction
Philippov, A. A.; et al, Catalysis Today, 2021, 379, 15-22

Synthetic Routes 32

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Référence
Preparation of Raney nickel catalysts and their use under conditions comparable with those for platinum and palladium catalysts
Adkins, Homer; et al, Journal of the American Chemical Society, 1948, 70, 695-8

Synthetic Routes 33

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C; 0 °C → rt
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ;  6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
Référence
Cobalt-catalyzed cross-coupling reactions of aryl- and alkylaluminum derivatives with (hetero)aryl and alkyl bromides
Dilauro, Giuseppe; et al, Chemical Communications (Cambridge, 2021, 57(81), 10564-10567

Synthetic Routes 34

Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, (T-4)-tetrachloroferrate… Solvents: Diethyl ether ;  20 min, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
An efficient and recyclable iron(III)-containing imidazolium salt catalyst for cross-coupling of aryl Grignard reagents with alkyl halides
Yan, ChunHui; et al, Chinese Science Bulletin, 2012, 57(16), 1953-1958

Synthetic Routes 35

Conditions de réaction
1.1 Reagents: Manganese Catalysts: 2,2′-Bipyridine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, rt
Référence
Nickel-catalyzed C-N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling
Yue, Huifeng; et al, Chemical Science, 2019, 10(16), 4430-4435

Synthetic Routes 36

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… Solvents: Water ;  73 min, 60 °C
Référence
Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C-C Coupling Reaction
Mohammadi, Leila; et al, ACS Omega, 2023, 8(9), 8505-8518

Synthetic Routes 37

Conditions de réaction
1.1 Reagents: Ammonia
Référence
Transformations of phenyl- and benzylcyclobutanes in the presence of aluminum bromide
Finkel'shtein, E. Sh.; et al, Neftekhimiya, 1980, 20(1), 75-81

Synthetic Routes 38

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Diisobutylaluminum hydride ,  Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, iron(2+) salt (2:1) Solvents: Toluene ;  3 h, 2 bar, 20 °C
Référence
Alkene Hydrogenations by Soluble Iron Nanocluster Catalysts
Gieshoff, Tim N.; et al, Angewandte Chemie, 2017, 56(13), 3585-3589

Synthetic Routes 39

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
Nakamura, Masaharu; et al, Synlett, 2005, (11), 1794-1798

Synthetic Routes 40

Conditions de réaction
1.1 Catalysts: Cobalt chloride (CoCl2) ,  trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Solvents: Tetrahydrofuran ;  15 min, 25 °C
Référence
Cobalt(diamine)-Catalyzed Cross-coupling Reaction of Alkyl Halides with Arylmagnesium Reagents: Stereoselective Constructions of Arylated Asymmetric Carbons and Application to Total Synthesis of AH13205
Ohmiya, Hirohisa; et al, Journal of the American Chemical Society, 2006, 128(6), 1886-1889

Synthetic Routes 41

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Graphene Solvents: Methanol ;  1 h, 1 bar, 60 °C
Référence
Highly-dispersed ultrafine Pt nanoparticles on graphene as effective hydrogenation catalysts
Sheng, Baoqiang; et al, RSC Advances, 2012, 2(13), 5520-5523

Phenylcyclohexane Raw materials

Phenylcyclohexane Preparation Products

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